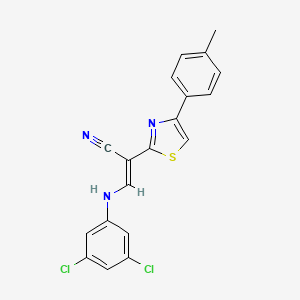
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((3,5-dichlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile, also known as a thiazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluations, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H13Cl2N3S, with a molecular weight of 386.29 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors in a controlled reaction environment. The general synthetic route includes:
- Preparation of Thiazole Derivative : The thiazole ring is synthesized using standard methods involving thioketones and amines.
- Acrylonitrile Addition : The thiazole derivative is then reacted with acrylonitrile under basic conditions to form the final product.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent antiproliferative activity .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest, against SH-SY5Y neuroblastoma cells. The results indicated a concentration-dependent increase in cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the thiazole ring enhanced antibacterial efficacy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H13Cl2N3S |
| Molecular Weight | 386.29 g/mol |
| Anticancer Activity (IC50) | < 10 µM against SH-SY5Y |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
特性
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-2-4-13(5-3-12)18-11-25-19(24-18)14(9-22)10-23-17-7-15(20)6-16(21)8-17/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXPYJCBHFQIB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














